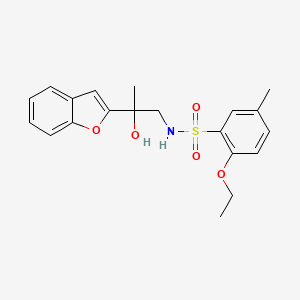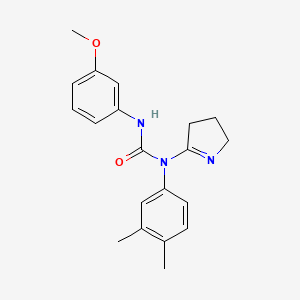![molecular formula C25H23NO5S B2507993 (3,4-dimethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114872-55-7](/img/structure/B2507993.png)
(3,4-dimethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, (3,4-dimethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone, is a complex organic molecule that may be related to various derivatives synthesized for their potential therapeutic properties. While the specific compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and studied for their biological activities, such as anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step procedures starting from commercially available reagents. For instance, a derivative with a dihydroquinolinyl moiety was synthesized using a sequence of Povarov cycloaddition reaction followed by N-furoylation processes . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied, involving key steps such as substitution reactions and cycloadditions to construct the complex molecular framework.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by various spectroscopic techniques and confirmed by single crystal X-ray diffraction studies. For example, a compound with a piperidine ring was found to adopt a chair conformation, and the geometry around the sulfur atom was distorted tetrahedral . The molecular structure is often stabilized by various non-covalent interactions, including hydrogen bonds and π-π interactions, which are crucial for the stability and properties of the crystal structure.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their molecular structure and electronic properties. Theoretical calculations, such as density functional theory (DFT), are employed to optimize structural coordinates and evaluate electronic parameters like the HOMO-LUMO energy gap, which can give insights into the reactivity and stability of the molecule . Additionally, molecular electrostatic potential maps can identify reactive sites on the molecular surface, which are important for understanding the compound's behavior in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. Thermal properties are often studied using thermogravimetric analysis, revealing the temperature ranges in which the compounds are stable . The optical properties, such as absorption and emission spectra, can also be studied to understand the electronic transitions within the molecule. The crystal structure analysis provides information on the solid-state properties, including the packing of the molecules and the intermolecular forces at play.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Exploration : A significant amount of research has been dedicated to the synthesis and structural analysis of compounds related to (3,4-dimethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone. These studies involve complex organic synthesis techniques and are fundamental to understanding the chemical properties and potential applications of these compounds (Gentles, Middlemiss, Proctor & Sneddon, 1991).
Antioxidant Activities and Enzyme Inhibition : There has been research into the antioxidant properties of phenol derivatives starting from this compound. The studies have shown that some molecules record powerful antioxidant profiles compared to standard compounds. This includes investigations into inhibition effects against various enzyme activities, indicating potential pharmacological applications (Artunç, Menzek, Taslimi, Gulcin, Kazaz & Şahin, 2020).
Investigation of Chemical Reactions and Mechanisms : The compound has been used in studies exploring different chemical reactions, such as the reaction of 2-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazines with ‘push–pull’ enamines. These investigations help understand the mechanisms and factors influencing these chemical reactions, which are essential for developing new synthetic methods (Nazarenko, Shtil, Buth, Chernega, Lozinskii & Tolmachev, 2008).
Exploring Therapeutic Potential : The compound has been used as a starting point for synthesizing various derivatives with potential therapeutic applications. For example, research has been conducted on synthesizing benzofuran derivatives as anti-tumor agents, indicating the compound's role in developing new pharmacologically active molecules (Hayakawa, Shioya, Agatsuma, Furukawa, Naruto & Sugano, 2004).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(4-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5S/c1-4-17-9-12-19(13-10-17)26-16-24(32(28,29)23-8-6-5-7-20(23)26)25(27)18-11-14-21(30-2)22(15-18)31-3/h5-16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMNXLDYIBDGBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dimethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[2-[(3-Imidazol-1-ylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2507913.png)


![2-{[2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2507918.png)





![2-Ethyl-5-((4-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507930.png)
![2-[(2,6-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2507931.png)
![benzo[c][1,2,5]thiadiazol-5-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2507932.png)